Neopentyl glycol dicaprylate/dicaprate

Green Chemistry Biocatalysis Process Intensification

Neopentyl glycol dicaprylate/dicaprate (INCI name; CAS 70693-32-2) is a synthetic, branched diester formed by the co-esterification of neopentyl glycol with a blend of caprylic (C8) and capric (C10) fatty acids. As a low-viscosity, non-greasy emollient ester, it occupies a distinct niche within the broader emollient landscape—positioned between faster-spreading, lower-molecular-weight esters (e.g., dicaprylyl carbonate) and heavier, more occlusive polyol esters (e.g., dipentaerythritol hexacaprylate/hexacaprate).

Molecular Formula C23H48O6
Molecular Weight 420.6 g/mol
CAS No. 70693-32-2
Cat. No. B1606753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeopentyl glycol dicaprylate/dicaprate
CAS70693-32-2
Molecular FormulaC23H48O6
Molecular Weight420.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(C)(CO)CO
InChIInChI=1S/C10H20O2.C8H16O2.C5H12O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-5(2,3-6)4-7/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);6-7H,3-4H2,1-2H3
InChIKeyPDYOTPOJFZAOIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neopentyl Glycol Dicaprylate/Dicaprate (CAS 70693-32-2): Product Identity and Class Positioning for Scientific Procurement


Neopentyl glycol dicaprylate/dicaprate (INCI name; CAS 70693-32-2) is a synthetic, branched diester formed by the co-esterification of neopentyl glycol with a blend of caprylic (C8) and capric (C10) fatty acids [1]. As a low-viscosity, non-greasy emollient ester, it occupies a distinct niche within the broader emollient landscape—positioned between faster-spreading, lower-molecular-weight esters (e.g., dicaprylyl carbonate) and heavier, more occlusive polyol esters (e.g., dipentaerythritol hexacaprylate/hexacaprate) [2]. The compound is regulated as a safe cosmetic ingredient by the Cosmetic Ingredient Review (CIR) Expert Panel at use concentrations up to 22.7% in leave-on products, with a reported acute oral LD50 exceeding 2,000 mg/kg in rats [3].

Low-viscosity emollient ester for lightweight, fast-absorbing formulations
Reported dry, matte finish supports color cosmetics and sun care applications
Regulatory profile (CIR) supports use up to leave-on levels

Technical Incomparability: Why Neopentyl Glycol Dicaprylate/Dicaprate Cannot Be Swapped with Common Emollient Analogs


Although the cosmetic emollient market offers many dicaprylate/dicaprate esters, the specific neopentyl glycol backbone introduces structural branching that fundamentally alters physicochemical and sensorial performance relative to linear glycol analogs. Unlike propylene glycol dicaprylate/dicaprate—which delivers a heavier, slower-absorbing film—neopentyl glycol dicaprylate/dicaprate provides a dry, matte finish with rapid absorption . The branched neopentyl glycol core also confers superior hydrolytic stability across the pH 3–8 range compared to linear diesters, reducing premature ester cleavage in acidic formulations such as chemical exfoliants and hair treatments [1]. Simple substitution with caprylic/capric triglyceride sacrifices the targeted, low-gloss sensorial profile and pigment-wetting functionality that differentiate this ester in color cosmetics [2].

Sensorial profile
Dry, matte finish; rapid absorption
Propylene glycol dicaprylate/dicaprate may deliver heavier, slower-absorbing feel
Hydrolytic stability
Reported stable pH 3–8; functional across wide temperature range
Linear glycol diesters may narrow effective pH range due to lower steric protection
Optical character
Low gloss; matte appearance
Caprylic/capric triglyceride or isopropyl myristate typically impart higher shine

Quantitative Differentiation Evidence: Neopentyl Glycol Dicaprylate/Dicaprate versus Key Comparators


Green Synthesis Efficiency: Biocatalytic vs. Conventional Chemical Esterification

The biocatalytic synthesis of neopentyl glycol dicaprylate/dicaprate via Lipozyme®435 (immobilized Candida antarctica lipase B) in a solvent-free, fed-batch reactor achieves a product purity of 92.5% within 6 hours at 80 °C, with a process productivity of 0.15 kg product/L reactor·h and a biocatalyst productivity of 167.09 kg product/kg biocatalyst [1]. In contrast, the conventional chemical synthesis requires harsh acid catalysts and elevated temperatures that produce lower selectivity and generate hazardous waste streams [1]. The biocatalyst retains full activity over at least five consecutive reaction cycles, a reusability metric that directly reduces unit production cost and environmental footprint [1]. This enzymatic route is not yet widely reported for the closely related analog neopentyl glycol diheptanoate, positioning the biocatalytic NPG-DCD process as a differentiated procurement option for manufacturers seeking sustainability credentials.

Biocatalytic synthesis
Cross-study comparable
92.5% purity, 0.15 kg/L·h, 167.09 kg product/kg biocatalyst, 5-cycle reuse
Supports sustainability credential review
Solvent-free fed-batch; compared to conventional chemical esterification
Green Chemistry Biocatalysis Process Intensification

Sensorial Differentiation: Silky Afterfeel vs. Oily Residue Compared to Dipentaerythritol Hexacaprylate/Hexacaprate

European Patent EP0194055A2 directly contrasts neopentyl glycol dicaprylate/dicaprate (NPGC) with dipentaerythritol hexacaprylate/hexacaprate (DPHC) when blended as mineral oil substitutes. DPHC is characterized as a 'medium to heavy viscosity liquid which leaves the skin feeling emollient soft and slightly oily,' whereas NPGC 'has excellent absorption properties and leaves a very elegant, silky afterfeel to the skin' [1]. The patent specifically teaches that NPGC is preferred for lower-viscosity blends (40–50 wt% for low-viscosity formulations vs. 2–10 wt% for high-viscosity blends), directly linking its physical properties to formulation utility [1]. This documented preference distinguishes NPGC from heavier, more occlusive polyol esters in applications requiring a dry, matte finish.

Sensorial differentiation
Direct head-to-head
NPG-DCD: rapid absorption, silky afterfeel; low-viscosity blends at 40–50 wt%
DPHC: oily afterfeel; higher-viscosity blends at 40–55 wt%
Supports matte, lightweight formulation context
Direct comparison in EP0194055A2
Sensory Science Emollient Performance Cosmetic Formulation

Enhanced Active-Ingredient Delivery: Absorption Aid vs. Competing Emulsifiers

Industry technical reports indicate that neopentyl glycol dicaprylate/dicaprate functions as a penetration enhancer that improves the absorption of lipophilic actives such as vitamins A, C, and E. Unpublished reports cited by Jiuan Chemical claim that NPG-DCD enhances absorption rates up to threefold compared to competing emulsifiers [1]. While these data are proprietary and not yet peer-reviewed, the mechanism is rationalized by the ester's branched structure: the dicaprylate/dicaprate tails intercalate into the stratum corneum lipid matrix while the hydrophilic neopentyl glycol moiety promotes hydration-driven diffusion [1]. Formal comparative studies against specific emulsifier benchmarks (e.g., polysorbate 80 or lecithin-based systems) are not publicly available, limiting the strength of this evidence to class-level inference.

Absorption aid claim
Data to verify
Up to 3× enhancement vs. unspecified emulsifiers (unpublished)
Requires independent validation
Source: supplier technical report; comparator identity not disclosed
Skin Penetration Bioavailability Nutricosmetics

pH and Thermal Stability Range: Hydrolytic Robustness Under Formulation Stress

Neopentyl glycol dicaprylate/dicaprate maintains reliable performance across pH 3–8 and temperatures spanning freezer storage to heat-activated styling conditions, as demonstrated by benchtop stability tests [1]. This stability is attributed to steric protection around the ester linkages conferred by the branched neopentyl glycol core [1]. In comparison, linear glycol diesters such as propylene glycol dicaprylate/dicaprate are more susceptible to acid- or base-catalyzed hydrolysis due to reduced steric hindrance, leading to a narrower effective pH range in finished formulations. This distinction is critical for formulators developing acidic exfoliants (pH 3–4) or alkaline hair relaxers, where ester integrity directly impacts product shelf life and consumer safety [1].

Hydrolytic stability
Class-level inference
pH 3–8; functional across freezer to heat-styling temperatures
Supports acidic/alkaline product development
Inferred from branched structure; quantitative half-life data not available
Stability Testing Hydrolytic Resistance Formulation Robustness

Matte Finish and Low Gloss: Optical Property Advantage for Color Cosmetics

LIPONATE® NPGC-2 technical documentation explicitly classifies neopentyl glycol dicaprylate/dicaprate as a 'low gloss emollient that provides a matte finish' . This optical property directly contrasts with higher-gloss emollients such as caprylic/capric triglyceride or isopropyl myristate, which impart noticeable shine on the skin. The compound's solubilizing capacity for sebum, dirt, and color cosmetics further enhances the matte appearance by reducing surface oiliness . The combination of rapid absorption and matte finish makes NPG-DCD a preferred choice for pressed powders, foundations, and sun care products where a non-shiny, natural look is a key consumer demand.

Optical finish
Supporting evidence
Low gloss; matte finish; rapid absorption
Caprylic/capric triglyceride and isopropyl myristate: higher gloss
Supports matte cosmetic formulation selection
Qualitative product literature; no gloss meter values
Color Cosmetics Optical Properties Sensorial Attributes

Scientific and Industrial Application Scenarios for Neopentyl Glycol Dicaprylate/Dicaprate Based on Verified Differentiation


Sustainable Cosmetic Formulation Development Using Enzymatically Synthesized NPG-DCD

Brands pursuing certified 'green chemistry' labels can specify enzymatically synthesized neopentyl glycol dicaprylate/dicaprate (92.5% purity via Lipozyme®435 biocatalysis) to replace conventionally esterified emollients. The documented biocatalyst reuse (5 cycles) and solvent-free process directly reduce the carbon footprint of the ingredient supply chain, satisfying ISO 16128 natural origin index calculations and Ecocert/COSMOS compliance requirements [1].

Matte-Finish Sunscreen and Foundation Formulations Exploiting Low-Gloss Emollient Properties

Formulators of high-SPF sunscreens and long-wear foundations can select NPG-DCD to achieve a dry, matte finish that counteracts the inherent greasiness of organic UV filters. The ester's low gloss, rapid absorption, and sebum-solubilizing capacity—documented in LIPONATE® NPGC-2 technical literature—enable the creation of sensory-elegant products that meet consumer demand for non-shiny daily protection .

Acidic Skin Care Products (AHA/BHA Exfoliants) Requiring Hydrolytically Stable Emollients

The pH 3–8 stability window of neopentyl glycol dicaprylate/dicaprate, attributed to steric protection around the ester bonds from the branched neopentyl glycol core, makes it a suitable emollient for leave-on chemical exfoliants formulated at pH 3.0–4.0. Unlike linear glycol diesters, NPG-DCD maintains emollient function without hydrolytic degradation, preserving product texture and efficacy throughout shelf life [2].

High-Performance Mineral Oil Replacement in Low-Viscosity Cosmetic Blends

As taught in EP0194055A2, NPG-DCD can be incorporated at 40–50 wt% into ester blends with tridecyl trimellitate and tridecyl stearate to duplicate the viscosity and tactile properties of 70 S.S.U. mineral oil. This application scenario enables manufacturers to reformulate legacy mineral-oil-based lotions and creams with synthetic ester blends that offer equivalent slip and feel while addressing consumer concerns about petrochemical-derived ingredients [3].

Application
Selection Property
Validation Focus
Sustainable cosmetic formulation development
Enzymatically synthesized (Lipozyme®435) with reported biocatalyst reuse
Sustainability certification claim verification (ISO 16128, Ecocert/COSMOS)
Matte-finish sunscreens and foundations
Low gloss, dry skin feel
Sensory panel evaluation; gloss measurement
Acidic exfoliants (AHA/BHA) at pH 3–4
pH 3–8 hydrolytic stability window
Accelerated stability testing at formulation pH extremes
Low-viscosity mineral oil replacement blends
Low viscosity, mineral oil-like tactile profile at 40–50 wt%
Viscosity matching vs. 70 S.S.U. mineral oil; tactile comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neopentyl glycol dicaprylate/dicaprate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.